molecular formula C12H9N3OS B12061743 1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)- CAS No. 267644-51-9

1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)-

Katalognummer: B12061743
CAS-Nummer: 267644-51-9
Molekulargewicht: 243.29 g/mol
InChI-Schlüssel: RUDBUHTXVGVWTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)- is a heterocyclic compound that features both imidazole and benzofuran moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzofuran with carbon disulfide and a base to form the isothiocyanate intermediate. This intermediate can then be reacted with an imidazole derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)
  • 1H-Imidazole, 2-heptadecyl-4,5-dihydro-

Uniqueness

Compared to similar compounds, 1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)- is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

267644-51-9

Molekularformel

C12H9N3OS

Molekulargewicht

243.29 g/mol

IUPAC-Name

2-(5-isothiocyanato-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C12H9N3OS/c17-7-15-9-1-2-10-8(5-9)6-11(16-10)12-13-3-4-14-12/h1-2,5-6H,3-4H2,(H,13,14)

InChI-Schlüssel

RUDBUHTXVGVWTA-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.